molecular formula C17H18O3 B13839884 3-(4-Methoxyphenyl)-4-phenylbutanoicacid

3-(4-Methoxyphenyl)-4-phenylbutanoicacid

Cat. No.: B13839884
M. Wt: 270.32 g/mol
InChI Key: VTGYDKYLSUAMTK-UHFFFAOYSA-N
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Description

3-(4-Methoxyphenyl)-4-phenylbutanoic acid is an organic compound that features a methoxyphenyl group and a phenyl group attached to a butanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Methoxyphenyl)-4-phenylbutanoic acid can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 4-methoxybenzene with phenylacetyl chloride, followed by reduction and subsequent carboxylation. The reaction conditions typically include the use of a Lewis acid catalyst such as aluminum chloride (AlCl3) and an inert solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure hydrogenation and advanced purification techniques like crystallization and chromatography would be employed to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Methoxyphenyl)-4-phenylbutanoic acid undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to a hydroxyl group using reagents like potassium permanganate (KMnO4).

    Reduction: The carboxylic acid group can be reduced to an alcohol using lithium aluminum hydride (LiAlH4).

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed

    Oxidation: 3-(4-Hydroxyphenyl)-4-phenylbutanoic acid.

    Reduction: 3-(4-Methoxyphenyl)-4-phenylbutanol.

    Substitution: 3-(4-Nitrophenyl)-4-phenylbutanoic acid.

Scientific Research Applications

3-(4-Methoxyphenyl)-4-phenylbutanoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-Methoxyphenyl)-4-phenylbutanoic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-Methoxyphenyl)butanoic acid
  • 3-(4-Methoxyphenyl)propanoic acid
  • 4-Phenylbutanoic acid

Uniqueness

3-(4-Methoxyphenyl)-4-phenylbutanoic acid is unique due to the presence of both a methoxyphenyl group and a phenyl group on the butanoic acid backbone. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

3-(4-methoxyphenyl)-4-phenylbutanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18O3/c1-20-16-9-7-14(8-10-16)15(12-17(18)19)11-13-5-3-2-4-6-13/h2-10,15H,11-12H2,1H3,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTGYDKYLSUAMTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(CC2=CC=CC=C2)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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